
(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 2138297-43-3 . It has a molecular weight of 180.68 . The IUPAC name for this compound is (2,6-dimethyltetrahydro-2H-pyran-4-yl)hydrazine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H16N2O.ClH/c1-5-3-7(9-8)4-6(2)10-5;/h5-7,9H,3-4,8H2,1-2H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder . It has a storage temperature of 4 degrees Celsius .科学研究应用
(2,6-Dimethyloxan-4-yl)hydrazine hydrochloride has been used in a variety of scientific research applications. One of the most common uses is as a reducing agent in chemical reactions. It has also been used in the synthesis of various organic compounds, including hydrazones, oximes, and semicarbazones. Additionally, this compound has been used in the development of new drugs and pharmaceuticals.
作用机制
The mechanism of action of (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride is not well understood. However, it is believed that its reducing properties play a key role in its ability to catalyze chemical reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride is its ability to act as a reducing agent, making it useful in a variety of chemical reactions. It is also relatively inexpensive and easy to obtain. However, it has some limitations, including its limited solubility in some solvents and its potential to decompose at high temperatures.
未来方向
There are several future directions for research involving (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride. One area of interest is in the development of new drugs and pharmaceuticals. Additionally, there is potential for further research into the mechanism of action of this compound and its use as a reducing agent in chemical reactions. Finally, there is potential for research into the synthesis of new organic compounds using this compound as a starting material.
Conclusion:
In conclusion, this compound is a useful chemical compound that has a variety of scientific research applications. Its ability to act as a reducing agent makes it useful in a variety of chemical reactions, and it has potential for use in the development of new drugs and pharmaceuticals. While there is still much to learn about the mechanism of action and biochemical and physiological effects of this compound, it is clear that it has significant potential for use in scientific research.
合成方法
The synthesis of (2,6-Dimethyloxan-4-yl)hydrazine hydrochloride involves the reaction of 2,6-dimethyl-4-oxoheptanoic acid with hydrazine hydrate in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These represent skin irritation, eye irritation, and respiratory irritation respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
(2,6-dimethyloxan-4-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5-3-7(9-8)4-6(2)10-5;/h5-7,9H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZQIRSTDKDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


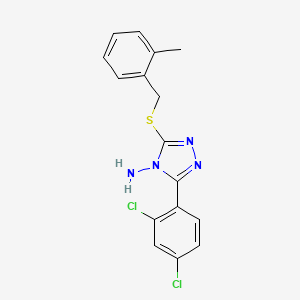
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2946388.png)
![N-(3,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2946389.png)
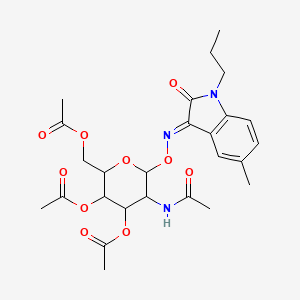
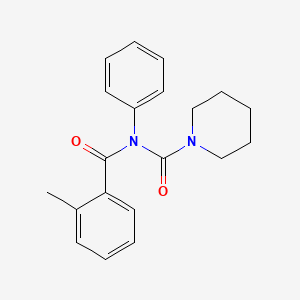
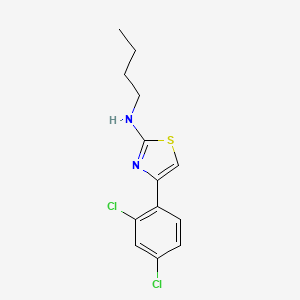
![3-[5-(butylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2946396.png)

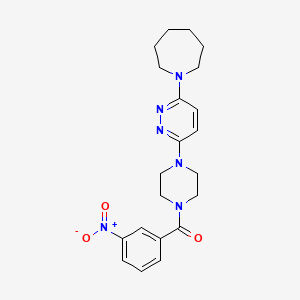


![N-[6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2946404.png)
